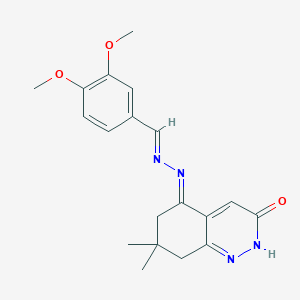![molecular formula C17H19NO3S B5822380 ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)
ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMDT and is synthesized using a specific method that involves several chemical reactions. In
作用機序
The mechanism of action of EMDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its anti-inflammatory and anti-tumor properties. Additionally, EMDT has been found to have antioxidant properties, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
EMDT has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, EMDT has been found to induce cell death in certain types of cancer cells, which may contribute to its anti-tumor properties. EMDT has also been found to have neuroprotective effects, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EMDT has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, EMDT has been found to be stable under a wide range of conditions, which makes it easy to handle and store. However, there are also some limitations to using EMDT in lab experiments. It can be expensive to synthesize, which may limit its use in certain experiments. Additionally, EMDT has not been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are several future directions for the study of EMDT. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of EMDT and its potential applications in the field of organic electronics. Finally, further studies are needed to evaluate the safety and efficacy of EMDT in vivo.
合成法
EMDT is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride, which results in the formation of 4,5-dimethyl-2-thiophenecarbonyl chloride. This compound is then reacted with 3-methylbenzoyl chloride in the presence of triethylamine to form 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarbonyl chloride. The final step involves the reaction of this compound with ethyl alcohol to form EMDT.
科学的研究の応用
EMDT has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, EMDT has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has also been found to have potential applications in the field of organic electronics.
特性
IUPAC Name |
ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-5-21-17(20)14-11(3)12(4)22-16(14)18-15(19)13-8-6-7-10(2)9-13/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIERNYQKWQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)



![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)




![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)